Vby-825
Description
Inhibition of Tumor Matrix Invasion
Anti-Inflammatory Research Applications
VBY-825 has shown anti-inflammatory effects in various mouse models of inflammation. medchemexpress.commedchemexpress.comchemicalbook.commedchemexpress.com Its anti-inflammatory properties are linked to its activity as a cathepsin inhibitor. biorxiv.orgbiorxiv.orgdntb.gov.ua
Structure
2D Structure
Propriétés
IUPAC Name |
(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUXXDKQNAHHON-BJLQDIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310340-58-9 | |
| Record name | VBY-825 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Discovery and Preclinical Development of Vby 825
Suppression of Inflammatory Cytokine Release (e.g., IL-1β)
Antiviral Research Applications
Human cysteinyl cathepsins are required for the proteolytic processing of virally encoded proteins during infection, including the SARS-CoV-2 S protein. guidetopharmacology.orgnih.gov
Experimental evidence indicates that VBY-825 possesses some antiviral activity against SARS-CoV-2 in in vitro experiments by inhibiting viral entry. guidetopharmacology.orgadooq.comnih.govescholarship.orgneurosciencenews.com this compound was identified in large-scale drug repositioning screens for SARS-CoV-2 antivirals. escholarship.orgneurosciencenews.combiorxiv.org It inhibited SARS-CoV-2 infection in a dose-dependent manner. biorxiv.org
Studies suggest that this compound's antiviral activity is associated with the inhibition of host proteases, as it does not inhibit the viral 3C-like protease (3CLpro) or papain-like protease (PLpro). guidetopharmacology.orgnih.govescholarship.org Gene knockout studies of host targets, including cathepsin B and L, significantly modulated HCoV-229E infection, providing evidence that compounds like this compound inhibit the virus by acting on these host targets. nih.gov
| Virus | This compound Effect | Proposed Mechanism | Context | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Inhibited infection | Inhibition of viral entry | In vitro | guidetopharmacology.orgadooq.comnih.govescholarship.orgneurosciencenews.com |
| SARS-CoV-2 | Dose-dependent inhibition | Inhibition of host proteases | In vitro | guidetopharmacology.orgnih.govescholarship.org |
| HCoV-229E | Modulated infection | Inhibition of host targets (Cathepsin B/L) | Gene knockout studies | nih.gov |
Angiogenesis Inhibition in Tumor Cell Lines and Endothelial Cell Co-cultures
Antiviral Research Applications
Inhibition of Viral Entry Mechanisms (e.g., SARS-CoV-2)
Experimental evidence indicates that this compound exhibits antiviral activity against SARS-CoV-2 in in vitro experiments by inhibiting viral entry. guidetopharmacology.orgnih.govguidetopharmacology.org SARS-CoV-2 utilizes host cell machinery for entry, which can occur through plasma membrane fusion or endocytosis. nih.gov The endocytic pathway involves the activation of the viral spike (S) protein by endosomal proteases, such as cathepsin B and L, in a low pH environment, which is necessary for membrane fusion. nih.gov
Studies have shown that this compound can impair infection by SARS-CoV-2 in vitro, with an observed EC50 value of approximately 300 nM. guidetopharmacology.orgbiorxiv.org This suggests that this compound's inhibitory effect on SARS-CoV-2 entry is likely linked to its activity against host proteases involved in this pathway. guidetopharmacology.orgnih.govguidetopharmacology.org
Table 1: In Vitro Antiviral Activity of this compound Against SARS-CoV-2
| Virus | Cell Line | Assay Type | EC50 (nM) | Reference |
| SARS-CoV-2 | In vitro | Viral Entry Assay | ~300 | guidetopharmacology.orgbiorxiv.org |
Role as a Host Protease Inhibitor in Viral Infection
This compound functions as a reversible inhibitor with high potency against several human cysteinyl cathepsins, including cathepsins B, L, S, and V. guidetopharmacology.orgnih.govmedchemexpress.com These cathepsins are host proteases that are required for the proteolytic processing of virally encoded proteins during infection for several viruses. guidetopharmacology.org
In the context of SARS-CoV-2, cathepsin L is believed to be important for the proper processing of the viral S protein within the endosome, a step that activates its fusogenic activity necessary for entry via the endocytic pathway. guidetopharmacology.orgnih.gov this compound's ability to inhibit SARS-CoV-2 entry without inhibiting the viral proteases 3C-like protease (3CLpro) or papain-like protease (PLpro) further supports its role as a host protease inhibitor in this context. guidetopharmacology.orgnih.govguidetopharmacology.org The antiviral activity of this compound is therefore associated with the inhibition of host proteases. guidetopharmacology.orgnih.govguidetopharmacology.org
Modulation of Ebola Virus Fusion and Entry Processes in In Vitro Systems
The entry process of the Ebola virus (EBOV) into host cells is complex and involves trafficking to late endosomes/lysosomes where its glycoprotein (B1211001) (GP) is processed. patsnap.comasm.orgresearchgate.net This processing leads to a 19-kDa form of GP, which binds to the intracellular receptor Niemann-Pick type C1. patsnap.comasm.orgresearchgate.net Previous studies indicated that further cathepsin action is needed to trigger fusion of the viral and endosomal membranes, a critical step for EBOV entry. patsnap.comasm.orgresearchgate.netnih.gov
A novel in vitro system using supported planar endosomal membranes (SPEMs) has been developed to study this fusion process directly. patsnap.comasm.orgresearchgate.netnih.gov Using this system, it was demonstrated that fusion mediated by the 19-kDa Ebola GP is dependent on low pH and enhanced by Ca2+. patsnap.comasm.orgresearchgate.net The addition of cathepsins also augmented this fusion. patsnap.comasm.orgresearchgate.net
Crucially, the reversible cathepsin inhibitor this compound was used to corroborate these findings. patsnap.comasm.orgresearchgate.netnih.gov this compound was shown to inhibit full fusion mediated by the 19-kDa EBOV GP in this in vitro system. patsnap.comasm.orgresearchgate.netnih.govresearchgate.net This inhibitory effect was reversible upon removal of this compound, providing evidence that cathepsin action enhances the fusion activity of the 19-kDa Ebola GP. patsnap.comasm.orgresearchgate.netnih.gov These studies utilizing this compound contribute to the understanding of how Ebola GP mediates fusion and highlight the potential role of cathepsin inhibition in modulating this process. patsnap.comasm.orgresearchgate.netnih.gov
Table 2: Effect of this compound on Ebola Virus GP-Mediated Fusion In Vitro
| Process | Effect of this compound (1 µM) in SPEMs | Reference |
| EBOV GPcl-mediated full fusion | Reduced | patsnap.comasm.orgresearchgate.net |
| EBOV GPcl-mediated lipid mixing | Largely unaffected | asm.org |
Molecular and Cellular Pharmacology of Vby 825
Inhibitory Profile Against Cysteine Cathepsins
VBY-825 has been characterized for its ability to inhibit several members of the cysteine cathepsin family. These studies have revealed differential potency and selectivity across various cathepsin enzymes. nih.govaacrjournals.org
Potency and Selectivity for Cathepsins B, L, S, and V
Research indicates that this compound demonstrates high potency against cathepsins B, L, S, and V. guidetopharmacology.orgmedkoo.comnih.gov Studies screening this compound against six purified human cathepsins determined the apparent inhibition constants (Ki(app)). The Ki(app) values highlight the potent inhibition of these specific cathepsins. nih.gov
| Cathepsin | Ki(app) (pM) |
| Cathepsin S | 130 |
| Cathepsin L | 250 |
| Cathepsin V | 250 |
| Cathepsin B | 330 |
Table 1: In vitro inhibition potency of this compound against purified human cathepsins B, L, S, and V. nih.gov
The potency of this compound against cathepsin S has also been shown to extend across different species, including mouse, monkey, dog, and rat, with varying Ki(app) values. nih.gov
Inhibition of Other Cathepsin Family Members (Cathepsins F, K)
Beyond its high potency for cathepsins B, L, S, and V, this compound also exhibits inhibitory activity, albeit to a lesser extent, against cathepsins F and K. nih.govaacrjournals.org The Ki(app) values for these cathepsins are in the nanomolar range. nih.gov
| Cathepsin | Ki(app) (nM) |
| Cathepsin K (humanized-rabbit) | 2.3 |
| Cathepsin F | 4.7 |
Table 2: In vitro inhibition potency of this compound against cathepsins F and K. nih.gov
This indicates that while this compound is particularly potent against cathepsins B, L, S, and V, it also functions as a broader spectrum cathepsin inhibitor, affecting other members of the family like cathepsins F and K. nih.govbiorxiv.org
Cellular Inhibition of Cathepsin Activity
The inhibitory effects of this compound observed in enzymatic assays have also been investigated in cellular contexts to understand its activity within living systems. nih.gov
Studies in Intact Cells (e.g., Human Umbilical Vein Endothelial Cells)
Studies in intact cells, such as human umbilical vein endothelial cells (HUVECs), have demonstrated the ability of this compound to inhibit cathepsin activity within a cellular environment. nih.govmedchemexpress.com HUVECs are a relevant cell line for these studies as they express both cathepsin B and L. nih.gov
In HUVEC cells, this compound inhibited the activity of cathepsin B and the two heavy chain isoforms of cathepsin L with nanomolar IC50 values. nih.govmedchemexpress.com
| Cathepsin (in HUVECs) | IC50 (nM) |
| Cathepsin L (isoform 1) | 0.5 |
| Cathepsin L (isoform 2) | 3.3 |
| Cathepsin B | 4.3 |
Table 3: Cellular inhibition potency of this compound against cathepsins B and L in intact HUVECs. nih.govmedchemexpress.com
These cellular studies confirm that this compound is a potent inhibitor of intracellular cathepsin activity. nih.govtargetmol.com Similar studies have also been performed in mouse macrophage-like cell line J774. nih.gov
Use of Activity-Based Probes in Cellular Assays
Activity-based probes have been employed to assess the cellular potency of this compound and quantify protease activity within cells. nih.govum.es A radioiodinated diazomethylketone-Tyr-Ala (125I-DMK) activity-based probe, which irreversibly binds to cysteine proteases including cathepsins B and L, has been used in whole-cell enzyme occupancy assays. nih.gov
This method involves incubating cells with varying concentrations of this compound followed by incubation with the activity-based probe. nih.gov The level of probe binding in cells is proportional to the activity of these proteases. nih.gov This approach allowed for the determination of the cellular IC50 values for this compound against cathepsins B and L in HUVECs, providing a quantitative measure of its cellular potency. nih.gov
Elucidation of Specific Mechanisms of Action at the Molecular Level
This compound is characterized as a reversible inhibitor of cathepsins. guidetopharmacology.orgmedkoo.com Its chemical structure is described as a ketoamide. nih.govaacrjournals.org Ketoamide-based inhibitors are known to form a reversible covalent hemiothioketal with the active site cysteine residue of target proteases. nih.gov This reversible covalent interaction is a key aspect of the molecular mechanism by which this compound inhibits cathepsin activity. nih.gov
The interaction involves the ketoamide functional group of this compound engaging with the catalytic cysteine residue in the active site of the cathepsin enzyme, leading to the formation of a transient, reversible bond that inhibits the enzyme's proteolytic function. nih.govoncotarget.com This mechanism distinguishes it from irreversible inhibitors that form stable, permanent adducts with the enzyme. adooq.com
Preclinical Efficacy Studies of Vby 825
Oncological Research Applications
Preclinical evaluations have explored the potential of VBY-825 as a therapeutic agent in different cancer settings, highlighting its impact on tumor growth, bone involvement, and related symptoms.
Anti-Tumor Activity in Pancreatic Islet Cancer Models
This compound has demonstrated potent anti-tumor activity in a spontaneous mouse model of pancreatic cancer, specifically the RIP1-Tag2 transgenic model of pancreatic islet cancer. In this model, treatment with this compound led to a significant decrease in both tumor burden and tumor number. nih.govnih.govoncotarget.comjensenlab.orgarizona.educore.ac.uk One study reported a 33% decrease in tumor number and a 52% decrease in cumulative tumor volume in this compound treated mice compared to vehicle-treated controls in an intervention trial. nih.gov The reduced tumor growth observed with this compound treatment was potentially linked to a trend towards a combined decrease in cell proliferation and an increase in apoptosis within the tumors. nih.gov
Here is a summary of the findings in the pancreatic islet cancer model:
| Endpoint | Vehicle Control | This compound Treatment | Percentage Change | Statistical Significance | Source |
| Tumor Number | Baseline | Decreased | 33% Decrease | P<0.05 | nih.gov |
| Cumulative Tumor Volume | Baseline | Decreased | 52% Decrease | P<0.01 | nih.gov |
| Cell Proliferation (Ki67) | Baseline | Decreased | 25% Decrease | Not specified as statistically significant in snippet | nih.gov |
| Apoptosis | Baseline | Increased (trend) | Not quantified | Not specified as statistically significant in snippet | nih.gov |
Efficacy in Murine Bone Cancer Models
Studies using murine models of bone cancer, including a metastatic breast cancer model involving the injection of 66.1 breast cancer cells into the femur, have shown the efficacy of this compound. arizona.eduaacrjournals.orgresearchgate.netfirstwordpharma.commedchemexpress.com
In murine bone cancer models, this compound significantly reduced bone matrix degradation. aacrjournals.orgresearchgate.netfirstwordpharma.comarizona.edu This effect was observed to be similar to that of a bisphosphonate, a class of drugs known to inhibit bone resorption. aacrjournals.orgresearchgate.net Further confirmation of this compound's ability to attenuate cancer-induced bone remodeling was provided by measurements of the bone resorption marker TRACP5b in serum, which indicated less bone loss. arizona.edu
This compound demonstrated a notable impact on tumor-associated nociception in the murine bone cancer model. It reduced behaviors indicative of spontaneous pain, such as flinching and guarding. arizona.eduaacrjournals.orgresearchgate.netfirstwordpharma.commedchemexpress.comarizona.edu This analgesic effect was reported to have significantly greater efficacy than zoledronic acid, suggesting that this compound may induce analgesia against bone cancer pain. aacrjournals.orgresearchgate.netfirstwordpharma.commedchemexpress.com
Reduction of Bone Matrix Degradation and Remodeling
Effects on Tumor-Related Processes in Vitro
Beyond its effects in in vivo models, this compound has also been evaluated for its influence on cellular processes relevant to tumor progression in vitro.
This compound has been shown to potently inhibit angiogenesis in vitro. aacrjournals.orgresearchgate.net This was demonstrated in studies using tumor cell lines and co-cultures of tumor cells with endothelial cells. aacrjournals.orgresearchgate.net Furthermore, this compound inhibited tumor matrix invasion when assessed in an in vitro 3D tumor cell growth assay. aacrjournals.orgresearchgate.net
This compound is a chemical compound that has been investigated for its potential therapeutic applications in preclinical studies, primarily focusing on its role as a cathepsin inhibitor. Research has explored its effects in areas such as tumor matrix invasion, inflammatory responses, and antiviral activity.
This compound is characterized as a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S, and V. medchemexpress.commedchemexpress.comguidetopharmacology.orgnih.govadooq.commedkoo.com Cathepsins, a family of cysteine proteases, are implicated in various biological processes, including those relevant to cancer development and progression. nih.govnih.gov
Pharmacokinetic and Pharmacodynamic Research of Vby 825 Preclinical Context
Preclinical Pharmacokinetic Characteristics Supporting Sustained Target Inhibition
Preclinical pharmacokinetic studies of VBY-825 have indicated properties that support sustained inhibition of its target cathepsins in vivo. Following administration in mice, this compound demonstrated sustained bioavailability. nih.gov Specifically, a daily dose of 10 mg/kg in mice achieved trough plasma concentrations exceeding 200 nM. glpbio.comnih.govtargetmol.com This concentration is notably higher than that required for comprehensive inhibition of the intracellular activity of cathepsins B, F, K, L, S, and V in both mouse and human cell lines. glpbio.comnih.gov The pharmacokinetic behavior observed in preclinical studies has been described as supporting once-daily dosing, resulting in plasma levels sufficient for sustained inhibition of the target cathepsins. researchgate.net
Correlation Between Systemic Exposure and Cathepsin Inhibition in Vivo
Research has explored the relationship between the systemic exposure of this compound and its efficacy in inhibiting cathepsin activity in vivo. Studies in mice treated with this compound have shown a correlation between achieving certain plasma concentrations and the inhibition of cathepsin activity in tissues. For instance, the sustained trough plasma concentration of over 200 nM achieved with a 10 mg/kg/day dose in mice was linked to the complete inhibition of cathepsin S in spleen tissue throughout the duration of dosing. nih.gov The observed reduction in tumor growth and incidence in a preclinical model of pancreatic islet cancer following this compound treatment is also attributed to its potent inhibitory effects on cathepsins, such as cathepsins B, L, and S, which are considered potential targets in this model. nih.gov These findings suggest that systemic exposure levels of this compound attained in preclinical models are sufficient to exert significant inhibitory effects on target cathepsins in vivo, contributing to the observed pharmacodynamic outcomes.
Comparative Studies and Mechanistic Insights
Comparison of VBY-825 Efficacy and Mechanisms with Other Cathepsin Inhibitors (e.g., JPM-OEt, E-64d)
Studies comparing this compound with other cathepsin inhibitors, such as the pan-cathepsin inhibitor JPM-OEt and the irreversible inhibitor E-64d, highlight both similarities and key differences in their efficacy and mechanisms.
This compound is characterized as a reversible cathepsin inhibitor with high potency against cathepsins B, L, S, and V, and to a lesser extent, cathepsins F and K. nih.govmedchemexpress.comguidetopharmacology.org In contrast, JPM-OEt is described as a broad-spectrum, irreversible cysteine cathepsin inhibitor that binds covalently to the active site. medchemexpress.commedchemexpress.commedkoo.com E-64d is also an irreversible inhibitor of cysteine proteases, including cathepsins B and L, and is cell-permeable. wikipedia.orgtocris.comadooq.com
Another comparative study utilizing a novel in vitro system of supported planar endosomal membranes (SPEMs) investigated the role of cathepsins in Ebola virus fusion and entry. Both the irreversible cathepsin inhibitor E-64d and the reversible cathepsin inhibitor this compound were found to inhibit full fusion mediated by the 19-kDa form of Ebola virus glycoprotein (B1211001). researchgate.netpatsnap.com E-64d inhibited full fusion but not lipid mixing, a finding corroborated by this compound. researchgate.netpatsnap.com These results provide evidence that cathepsin action enhances the fusion activity of the primed Ebola virus glycoprotein. researchgate.netpatsnap.com
Differences in the route of administration may also contribute to variations in observed effects between this compound and JPM-OEt. nih.gov this compound has been administered via subcutaneous injection and orally, while JPM-OEt has been administered by intraperitoneal injection, which can lead to differential distribution and effectiveness in various organs. nih.govmedchemexpress.com
Elucidation of Specific Cathepsin Targets and Their Roles in Disease Models Addressed by this compound
This compound is known to potently inhibit a subset of cysteine cathepsins, with its primary targets identified as cathepsins B, L, S, and V. nih.govmedchemexpress.comguidetopharmacology.org It also shows some inhibitory activity against cathepsins F and K. nih.gov The specific cathepsin targets and their roles have been investigated in various disease models where this compound has shown efficacy.
In a pancreatic islet cancer model, cathepsins B, C, H, L, S, and X/Z are upregulated during tumorigenesis. nih.gov Given this compound's inhibitory profile, cathepsins B, L, and S are considered the potential primary targets in this cancer model. nih.gov Cathepsin B is a lysosomal cysteine protease involved in various cancer-related processes, including apoptosis, angiogenesis, cell proliferation, and invasion. taylorandfrancis.com Cathepsin L is another cysteine protease with strong endoproteolytic properties, contributing to extracellular matrix degradation and also implicated in inducing apoptosis and promoting tumor cell proliferation, growth, and angiogenesis. Cathepsin S is also upregulated in certain cancers and can influence cellular movement, migration, and invasion. oncotarget.com Inhibition of these specific cathepsins by this compound is believed to contribute to its observed anti-tumor effects, such as decreased tumor burden and number. nih.govoncotarget.com
Beyond cancer, this compound has demonstrated efficacy in models of inflammatory diseases and pain. It has been shown to reduce pain behaviors in a mouse bone cancer model and inhibit inflammation in models of gout, peritonitis, and arthritis. medchemexpress.comarizona.edubiorxiv.org In gout and crystal-stimulated inflammation models, this compound, acting as a broad-spectrum cathepsin inhibitor, blocked the activation of inflammasomes, which are crucial for generating bioactive IL-1β in response to crystals. biorxiv.org It also inhibited an inflammasome-independent pathway contributing to crystal-stimulated inflammation. biorxiv.org This suggests that cathepsins play a role in inflammatory pathways, and their inhibition by this compound contributes to its anti-inflammatory and analgesic effects.
Furthermore, this compound has shown antiviral activity against SARS-CoV-2 in vitro, inhibiting viral entry. guidetopharmacology.orgguidetopharmacology.org This antiviral activity is thought to be associated with the inhibition of host proteases, specifically human cysteinyl cathepsins, which are required for the proteolytic processing of viral proteins, including the SARS-CoV-2 spike protein, necessary for entry into host cells. guidetopharmacology.orgtaylorandfrancis.comguidetopharmacology.org
Investigation of Cathepsin-Mediated Cellular Processes Influenced by this compound (e.g., cell proliferation, apoptosis, invasion)
The anti-tumor efficacy of this compound is linked to its influence on cathepsin-mediated cellular processes critical for cancer development and progression, such as cell proliferation, apoptosis, and invasion.
In the pancreatic islet cancer model, this compound treatment led to a trend towards a combined decrease in cell proliferation and an increase in apoptosis within the tumors. nih.gov While these effects were observed, they were not as pronounced as those previously seen with the pan-cathepsin inhibitor JPM-OEt. nih.gov This suggests that while inhibition of this compound's specific cathepsin targets (B, L, S) impacts proliferation and apoptosis, the broader inhibition spectrum of JPM-OEt may have a more significant effect on these processes. nih.gov
Cathepsins, particularly cathepsins B and L, have well-established roles in promoting tumor cell invasion and metastasis through the degradation of the extracellular matrix and basement membrane. Cathepsin S also contributes to the migration and invasion of cancer cells. oncotarget.com While JPM-OEt significantly reduced tumor invasion in the pancreatic cancer model, this compound treatment did not result in a significant difference in tumor invasion. nih.gov This difference in the impact on invasion further supports the idea that cathepsins not targeted by this compound (such as cathepsins H and X) may play a more critical role in invasive processes in this specific model. nih.gov
Studies on cathepsin B deletion in transgenic mouse models of pancreatic islet carcinogenesis have shown a decrease in tumor initiation, proliferation, apoptosis, angiogenesis, and invasion, with an observed increase in apoptosis. Similarly, cathepsin L has been shown to promote tumor cell proliferation, growth, and angiogenesis. The inhibitory effects of this compound on cathepsins B, L, and S are consistent with the observed trends towards reduced proliferation and increased apoptosis in this compound treated tumors. nih.gov
The interplay between different cathepsins and potential compensatory mechanisms can also influence the effects of selective inhibitors like this compound on cellular processes. oncotarget.comunil.ch In some cancer models, the deletion of certain cathepsins can lead to compensatory upregulation of other cathepsins, which may maintain tumorigenic functions like invasion. oncotarget.comunil.ch This complex interplay could partially explain why this compound, with its more selective profile, might not impact all cathepsin-mediated processes as broadly as a pan-cathepsin inhibitor.
Summary of Comparative Efficacy and Mechanistic Effects
| Feature | This compound | JPM-OEt | E-64d |
| Mechanism | Reversible inhibitor nih.govmedchemexpress.comguidetopharmacology.org | Irreversible inhibitor medchemexpress.commedchemexpress.commedkoo.com | Irreversible inhibitor wikipedia.orgtocris.comadooq.com |
| Primary Targets | Cathepsins B, L, S, V nih.govmedchemexpress.comguidetopharmacology.org | Broad-spectrum cysteine cathepsins medchemexpress.commedchemexpress.commedkoo.com | Cathepsins B, L wikipedia.orgtocris.comadooq.com |
| Pancreatic Cancer Tumor Growth | Significant decrease nih.gov | Significant decrease nih.gov | Not specified in comparison context |
| Pancreatic Cancer Tumor Invasion | No significant difference observed nih.gov | Substantial reduction nih.gov | Not specified in comparison context |
| Pancreatic Cancer Angiogenesis | No significant difference observed nih.gov | Substantial reduction nih.gov | Not specified in comparison context |
| Pancreatic Cancer Cell Proliferation | Trend towards decrease nih.gov | More pronounced decrease nih.gov | Not specified in comparison context |
| Pancreatic Cancer Apoptosis | Trend towards increase nih.gov | More pronounced increase nih.gov | Not specified in comparison context |
| Ebola Virus Fusion | Inhibits full fusion researchgate.netpatsnap.com | Not specified in comparison context | Inhibits full fusion researchgate.netpatsnap.com |
| Route of Administration (Pancreatic Cancer Model) | Subcutaneous injection nih.gov | Intraperitoneal injection nih.gov | Not specified in comparison context |
Cathepsin Targets and Associated Disease Model Roles of this compound
| Cathepsin Target | Role in Disease Models (where this compound is effective) |
| Cathepsin B | Tumorigenesis, apoptosis, angiogenesis, cell proliferation, invasion (Cancer) taylorandfrancis.com |
| Cathepsin L | Extracellular matrix degradation, apoptosis, tumor proliferation, growth, angiogenesis (Cancer) |
| Cathepsin S | Cellular movement, migration, invasion (Cancer); Inflammasome activation (Inflammation) oncotarget.combiorxiv.org |
| Cathepsin V | Potential role in diseases where this compound is effective nih.govmedchemexpress.comguidetopharmacology.org |
| Cathepsin K | Bone resorption (Bone Cancer Pain) firstwordpharma.com |
Influence of this compound on Cathepsin-Mediated Cellular Processes
| Cellular Process | Observed Effect of this compound (in Pancreatic Cancer Model) | Comparison to JPM-OEt Effect |
| Cell Proliferation | Trend towards decrease nih.gov | Less pronounced decrease nih.gov |
| Apoptosis | Trend towards increase nih.gov | Less pronounced increase nih.gov |
| Invasion | No significant difference observed nih.gov | Substantial reduction nih.gov |
Advanced Research Methodologies Applied to Vby 825 Studies
In Vitro Enzyme Kinetic and Inhibition Assays
In vitro enzyme kinetic and inhibition assays are fundamental to understanding the biochemical interaction between VBY-825 and its target enzymes, particularly cysteine proteases like cathepsins. These assays are performed with purified enzymes to determine the potency and mechanism of inhibition. Studies have shown that this compound is a reversible inhibitor with high potency against cathepsins B, L, S, and V, and to a lesser extent, cathepsins F and K. guidetopharmacology.orgnih.govmedkoo.com
These assays typically involve incubating the purified cathepsin proteins with this compound at various concentrations in an optimized reaction buffer. nih.gov Following an incubation period, specific peptide substrates for each cathepsin are added to initiate the enzymatic reaction. nih.gov The rate of substrate cleavage is then measured, allowing for the determination of inhibition constants (e.g., IC50 values) that quantify the potency of this compound against each cathepsin. medchemexpress.com
Data from such assays indicate that this compound is a potent inhibitor of the tested cathepsins. nih.gov Furthermore, its potency against certain cathepsins, such as cathepsin S, has been shown to extend across different species relevant for pharmacological studies, including mice. nih.gov
Utilization of Established Animal Models of Disease Progression (e.g., pancreatic islet cancer, bone cancer, gout, peritonitis, arthritis)
Established animal models are crucial for evaluating the in vivo efficacy of this compound in the context of various diseases where cathepsins play a role. These models allow researchers to study the compound's effects on disease progression, tumor growth, inflammation, and pain in a living system.
In the oncology setting, this compound has been tested in a preclinical model of pancreatic islet cancer. guidetopharmacology.orgnih.govnih.gov This model revealed that this compound exhibits significant anti-tumor activity, leading to a decrease in both tumor burden and the number of tumors. guidetopharmacology.orgnih.gov This finding suggests the potential therapeutic application of cathepsin inhibitors like this compound in cancer treatment. nih.gov
Animal models of pain and inflammation, including models of bone cancer, gout, peritonitis, and arthritis, have also been used to investigate the effects of this compound. medchemexpress.comnih.govmdpi.comamazonaws.comwindows.net this compound has been shown to reduce pain behaviors in a mouse bone cancer model. medchemexpress.com Additionally, it has demonstrated inhibition of inflammation in mouse models of gout, peritonitis, and arthritis. medchemexpress.com These studies highlight the potential anti-inflammatory and analgesic effects of this compound, likely mediated through its inhibition of cathepsins involved in inflammatory processes.
Application of Supported Planar Endosomal Membranes (SPEMs) for Viral Fusion Studies
Supported Planar Endosomal Membranes (SPEMs) represent a novel in vitro system specifically designed to study the process of viral fusion with endosomal membranes. patsnap.comasm.orgnih.govresearchgate.netresearchgate.net This methodology is particularly relevant for viruses that utilize the endocytic pathway for entry into host cells, such as Ebola virus. patsnap.comasm.orgnih.govresearchgate.net
SPEMs are prepared using enriched late endosomes and provide a platform to monitor the fusion of fluorescently labeled viral particles with the endosomal membrane using techniques like total internal reflection fluorescence microscopy. patsnap.comasm.orgnih.govresearchgate.net This system allows for the direct investigation of the factors influencing viral fusion.
This compound has been utilized in SPEMs studies to investigate the role of cathepsins in viral fusion. patsnap.comasm.orgnih.govresearchgate.netresearchgate.net Specifically, in studies with Ebola virus pseudoparticles, this compound was used as a reversible cathepsin inhibitor to corroborate findings obtained with the irreversible inhibitor E-64d. patsnap.comasm.orgnih.govresearchgate.net These studies demonstrated that this compound reversibly inhibits Ebola virus glycoprotein-mediated full fusion with endosomal membranes at low pH. asm.orgresearchgate.net The observation that fusion resumed upon removal of this compound is consistent with its reversible inhibitory nature. asm.orgresearchgate.net These findings, supported by the use of this compound in the SPEM system, provide evidence that further cathepsin action enhances the fusion activity of the processed Ebola virus glycoprotein (B1211001). patsnap.comasm.orgnih.govresearchgate.net The SPEM methodology, validated with compounds like this compound, is a valuable tool for studying the entry mechanisms of enveloped viruses and other pathogens that enter cells via endosomes. patsnap.comasm.orgnih.gov
Future Research Directions for Vby 825
Investigation of Broader Therapeutic Applications Beyond Current Preclinical Scope
Current preclinical investigations have highlighted VBY-825's potential in areas such as pancreatic islet cancer, bone cancer pain, gout, peritonitis, arthritis, and as an antiviral agent against SARS-CoV-2. nih.govmedchemexpress.combiorxiv.orgfirstwordpharma.comoup.comnih.gov Future research should explore its efficacy in other diseases where cathepsin activity is known to play a significant role.
Given its potent inhibition of cathepsins B, L, S, and V, which are involved in various physiological and pathological processes, this compound could potentially be investigated for therapeutic applications in:
Other Cancers: Beyond pancreatic and bone cancer, cathepsins are implicated in the progression of various other malignancies, including those affecting the lung and breast. firstwordpharma.com Future studies could evaluate this compound's impact on tumor growth, invasion, and metastasis in these cancer types.
Autoimmune Diseases: Cysteine proteases are key mediators in autoimmune conditions. firstwordpharma.com Research could explore this compound's potential to modulate immune responses and reduce tissue damage in specific autoimmune disorders.
Nervous System Diseases: Cathepsins have roles in neurological function and disease. patsnap.com Further investigation could determine if this compound has therapeutic potential in neurodegenerative or neuropathic conditions.
Digestive System Disorders: The involvement of cathepsins in digestive processes suggests potential applications in related disorders. patsnap.com
Endocrinology and Metabolic Diseases: Cathepsins are also linked to endocrine and metabolic functions. patsnap.com Future studies could explore these connections.
Other Viral Infections: Beyond SARS-CoV-2, where cathepsins are involved in viral entry, this compound could be investigated for its antiviral activity against other viruses that utilize cathepsin-dependent entry mechanisms, such as Ebola virus. nih.govpatsnap.com
Exploration of Novel Cathepsin Substrates and Downstream Signaling Pathways Affected by this compound
While this compound is known to inhibit cathepsins B, L, S, and V, a comprehensive understanding of all relevant cathepsin substrates and the downstream signaling pathways affected by this inhibition is crucial. nih.govglpbio.com Future research should focus on:
Identifying Novel Substrates: Utilizing advanced proteomic techniques to identify previously unknown protein substrates cleaved by the cathepsins inhibited by this compound in different cellular contexts and disease states.
Mapping Signaling Cascades: Delineating the specific downstream signaling pathways that are modulated as a result of inhibiting these cathepsins. This could involve studying the impact on processes such as inflammation, apoptosis, cell proliferation, and extracellular matrix remodeling. nih.govbiorxiv.orgoup.comnih.gov
Investigating Inflammasome Pathways: Further exploring the effect of this compound on inflammasome activation, particularly the NLRP3 inflammasome, which has been shown to be suppressed by this compound in the context of crystal-induced inflammation. biorxiv.orgoup.com Understanding the precise mechanisms by which cathepsin inhibition impacts inflammasome assembly and activity is an important research direction.
Synergistic Research with Other Therapeutic Modalities in Preclinical Settings
Exploring the potential for this compound to enhance the efficacy of existing therapies is a key area for future research. Preclinical studies could investigate synergistic effects with:
Chemotherapy: Given this compound's anti-tumor activity in preclinical models, evaluating its combination with standard chemotherapeutic agents in various cancer types could reveal synergistic benefits. nih.govfirstwordpharma.com The mechanism of action of cathepsin inhibitors could be complementary to that of chemotherapy. firstwordpharma.com
Targeted Therapies: Investigating combinations with targeted therapies relevant to diseases where cathepsins play a role, such as certain types of cancer or inflammatory conditions.
Immunotherapies: Exploring whether modulating cathepsin activity with this compound can influence the tumor microenvironment or immune cell function in a way that enhances the effectiveness of immunotherapeutic approaches.
Antiviral Agents: In the context of viral infections like SARS-CoV-2, studying combinations of this compound with direct-acting antiviral drugs could be beneficial. nih.gov
Development and Validation of Advanced Preclinical Models for Enhanced Mechanistic Studies
To gain a deeper understanding of this compound's mechanism of action and therapeutic potential, the development and validation of more sophisticated preclinical models are necessary. This includes:
Complex In Vitro Systems: Utilizing advanced cell culture models, such as organoids or 3D culture systems, that better recapitulate the complexity of human tissues and disease environments. This could allow for more accurate assessment of this compound's effects on cellular interactions, signaling, and tissue-level responses.
Improved Animal Models: Developing or refining animal models that more closely mimic human diseases where this compound is being investigated. For example, creating more accurate models of specific cancer subtypes, autoimmune diseases, or viral infections could provide more translatable data. Studies have already utilized mouse models for pancreatic islet cancer, bone cancer pain, and gout. nih.govmedchemexpress.combiorxiv.orgoup.comaacrjournals.org Further refinement of these models and the development of new ones are important.
Integration of -omics Technologies: Incorporating transcriptomics, proteomics, and metabolomics into preclinical studies to provide a global view of the molecular changes induced by this compound treatment. This can help identify novel biomarkers of response and further elucidate affected pathways.
Utilizing Advanced Imaging Techniques: Employing in vivo imaging modalities to monitor the distribution of this compound, its target engagement, and its effects on disease progression in real-time within preclinical models.
These future research directions aim to comprehensively evaluate the potential of this compound as a therapeutic agent by expanding the understanding of its applications, mechanisms, and optimal usage in combination with other treatments, supported by increasingly relevant preclinical models.
Q & A
Q. What is the mechanism of action of VBY-825, and which cathepsins does it primarily target?
this compound is a reversible covalent inhibitor that forms a hemiothioketal linkage with the active-site cysteine of cathepsins. It exhibits high potency against cathepsins B, L, S, and V, with weaker inhibition of cathepsins F and K . Its selectivity was confirmed via enzyme occupancy assays using activity-based probes (e.g., 125I-DMK) in human umbilical vein endothelial cells (HUVECs), yielding IC50 values of 0.5–4.3 nM for cathepsins B and L .
Q. What preclinical models have been used to evaluate this compound’s anti-tumor efficacy?
The RIP1-Tag2 (RT2) transgenic mouse model of pancreatic islet cancer was employed for intervention trials. Mice were treated subcutaneously with 10 mg/kg this compound from 10–13.5 weeks of age. Tumor burden was assessed via ventricular perfusion and volumetric analysis, while histological endpoints (proliferation, apoptosis, angiogenesis) were quantified using Ki67, cleaved caspase-3, and CD31 staining, respectively .
Q. How was this compound’s pharmacokinetic profile characterized in vivo?
Plasma concentrations in C57BL/6 mice were measured using LC-MS/MS after subcutaneous dosing (10 mg/kg/day). Trough levels remained >200 nM for 24 hours, exceeding the IC50 values for target cathepsins. Pharmacodynamic validation included monitoring Iip10 accumulation in splenic antigen-presenting cells, confirming sustained cathepsin S inhibition .
Advanced Research Questions
Q. Why does this compound show reduced efficacy in tumor invasion and angiogenesis compared to irreversible inhibitors like JPM-OEt?
Unlike the pan-cathepsin inhibitor JPM-OEt, this compound selectively targets cathepsins B, L, and S, sparing cathepsins H and X/Z, which are critical for angiogenesis and invasion . Additionally, reversible inhibition may permit transient enzyme reactivation, whereas irreversible inhibitors like JPM-OEt achieve prolonged suppression. Route of administration (subcutaneous vs. intraperitoneal) may also affect tissue distribution and efficacy .
Q. What methodological approaches were used to resolve contradictions in proliferation and apoptosis data from this compound trials?
Despite reducing tumor growth by 25%, this compound’s effects on Ki67 (proliferation) and cleaved caspase-3 (apoptosis) were less pronounced than JPM-OEt. Researchers proposed temporal limitations: analyses at 13.5 weeks might miss transient effects. Blinded histological quantification (TissueQuest/HistoQuest software) and generalized estimating equations for statistical correction were employed to validate trends .
Q. How can researchers optimize experimental design to enhance this compound’s therapeutic evaluation?
- Time-course studies : Earlier timepoints (e.g., 1–2 weeks post-treatment) could capture transient apoptotic/proliferative effects .
- Combination therapies : Synergy with chemotherapies (e.g., cyclophosphamide) was observed with JPM-OEt; similar trials with this compound are warranted .
- Administration route : Intraperitoneal delivery might improve bioavailability in distal organs, as seen with JPM-OEt .
Q. What biomarkers and assays are recommended for assessing this compound’s target engagement?
- Iip10 accumulation : A pharmacodynamic marker for cathepsin S inhibition in splenic tissue .
- Enzyme occupancy assays : 125I-DMK probes in HUVECs or J774.A1 macrophages quantify cellular cathepsin activity .
- Plasma LC-MS/MS : Ensures sustained drug levels above IC50 thresholds .
Methodological Considerations
Q. How should researchers address variability in tumor invasion grading?
Invasion was graded via H&E-stained sections using a cumulative logit model with blinded analysis by two independent investigators. This approach accounts for intra-mouse correlation and reduces observer bias .
Q. What statistical methods are appropriate for analyzing preclinical trial data?
- Tumor burden : Unpaired Student’s t-test for mean comparisons .
- Invasion grades : Generalized estimating equations (GEE) to correct for clustered data (multiple tumors per mouse) .
- Dose-response curves : Nonlinear regression for IC50 determination .
Data Interpretation Challenges
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
While this compound shows nanomolar potency in vitro, its in vivo effects on angiogenesis and invasion were modest. Factors include:
- Tissue-specific cathepsin expression : Non-target cathepsins (e.g., H, X/Z) may compensate .
- Microenvironmental influences : Stromal cells (e.g., macrophages) secrete proteases unaffected by this compound .
- Pharmacokinetic variability : Subcutaneous administration may limit drug distribution to critical niches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
